Cas no 1018639-87-6 (2-methyl-1-oxa-4-azaspiro5.5undecane)
2-methyl-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-oxa-4-azaspiro[5.5]undecane
- 1-Oxa-4-azaspiro[5.5]undecane,2-methyl-
- 2-methyl-1-oxa-4-azaspiro5.5undecane
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- MDL: MFCD10032395
- Inchi: 1S/C10H19NO/c1-9-7-11-8-10(12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
- InChI Key: PAKWDSYXCRDNJZ-UHFFFAOYSA-N
- SMILES: O1C2(CCCCC2)CNCC1C
Computed Properties
- Exact Mass: 169.146664g/mol
- Monoisotopic Mass: 169.146664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 169.26g/mol
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
2-methyl-1-oxa-4-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268475-0.05g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-268475-0.1g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-268475-0.25g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-268475-0.5g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-268475-1.0g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-268475-2.5g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-268475-5.0g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
| Enamine | EN300-268475-10.0g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB012001529-1g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95+% | 1g |
¥6364.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB012001529-5g |
2-methyl-1-oxa-4-azaspiro[5.5]undecane |
1018639-87-6 | 95+% | 5g |
¥16511.00 | 2023-09-15 |
2-methyl-1-oxa-4-azaspiro5.5undecane Suppliers
2-methyl-1-oxa-4-azaspiro5.5undecane Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-methyl-1-oxa-4-azaspiro5.5undecane
Comprehensive Overview of 2-Methyl-1-oxa-4-azaspiro[5.5]undecane (CAS No. 1018639-87-6)
2-Methyl-1-oxa-4-azaspiro[5.5]undecane (CAS No. 1018639-87-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique spirocyclic structure. This compound features a methyl group and a 1-oxa-4-aza ring system, which contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its molecular stability and bioavailability, making it a promising candidate for novel therapeutic agents.
The spiro[5.5]undecane framework is a key structural motif in many bioactive molecules, and the introduction of a methyl substituent at the 2-position enhances its lipophilicity and metabolic resistance. This property aligns with current trends in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles is critical. Recent studies highlight its potential in targeting central nervous system (CNS) disorders, a hot topic in neuroscience research and AI-driven drug design.
From a synthetic perspective, CAS No. 1018639-87-6 is often explored for its scalable production methods, including catalyzed ring-closure reactions and microwave-assisted synthesis. These techniques are frequently searched in academic databases and patent literature, reflecting the demand for efficient green chemistry approaches. Its compatibility with high-throughput screening (HTS) platforms further underscores its relevance in modern drug development pipelines.
In agrochemical applications, the compound’s azaspirocyclic core exhibits potential as a pesticide intermediate, addressing global concerns about food security and sustainable farming. This aligns with searches for eco-friendly crop protection solutions, a trending topic in agricultural biotechnology. Its structural analogs have shown activity against pest enzymes, making it a subject of molecular docking studies.
Analytical characterization of 2-methyl-1-oxa-4-azaspiro[5.5]undecane typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography, techniques widely discussed in open-access journals. The compound’s crystalline purity and solubility parameters are critical for industrial applications, often queried in formulation science forums.
As the scientific community shifts toward computational modeling, 1018639-87-6 is increasingly studied via quantum mechanical calculations and molecular dynamics simulations. These methods, popular in AI-augmented research, help predict its binding affinities and toxicity profiles, reducing reliance on animal testing—a major ethical concern in regulatory compliance discussions.
In summary, 2-methyl-1-oxa-4-azaspiro[5.5]undecane represents a versatile scaffold bridging pharmaceutical innovation and agrochemical sustainability. Its CAS registry (1018639-87-6) serves as a pivotal reference for researchers exploring structure-activity relationships (SAR) and intellectual property landscapes. With ongoing advances in synthetic methodologies and bioinformatics tools, this compound continues to inspire breakthroughs across interdisciplinary fields.
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